3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PT2977, also known as belzutifan, is a small molecule inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α). This compound has been developed as a therapeutic agent for the treatment of cancers associated with von Hippel-Lindau (VHL) disease, particularly clear cell renal cell carcinoma (ccRCC). PT2977 has demonstrated improved potency and pharmacokinetic properties compared to its predecessor, PT2385 .
Métodos De Preparación
The synthesis of PT2977 involves several key steps, including the introduction of fluorine atoms and the formation of a sulfonylindan structure. The synthetic route typically involves:
Fluorination: Introduction of fluorine atoms to enhance potency and reduce lipophilicity.
Sulfonylation: Formation of the sulfonylindan structure to improve pharmacokinetic properties.
Coupling Reactions: Coupling of various intermediates to form the final compound.
Industrial production methods for PT2977 are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of advanced catalytic processes and continuous flow chemistry to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
PT2977 undergoes several types of chemical reactions, including:
Oxidation: PT2977 can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within PT2977, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, impacting the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically metabolites with altered pharmacokinetic and pharmacodynamic profiles .
Aplicaciones Científicas De Investigación
PT2977 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination and sulfonylation on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its role in modulating hypoxia-inducible factor pathways and its impact on cellular metabolism.
Medicine: Developed as a therapeutic agent for the treatment of VHL-associated cancers, particularly ccRCC. .
Mecanismo De Acción
PT2977 exerts its effects by inhibiting the interaction between hypoxia-inducible factor 2 alpha (HIF-2α) and hypoxia-inducible factor 1 beta (HIF-1β). This inhibition prevents the transcription of genes that promote tumor growth and angiogenesis. PT2977 specifically targets the HIF-2α pathway, which is often upregulated in VHL-associated cancers. By blocking this pathway, PT2977 can reduce tumor proliferation and improve the immune response within the tumor microenvironment .
Comparación Con Compuestos Similares
PT2977 is compared with other HIF-2α inhibitors, such as PT2385. While both compounds target the same pathway, PT2977 has several advantages:
Increased Potency: PT2977 has demonstrated higher potency in preclinical models compared to PT2385
Improved Pharmacokinetics: PT2977 exhibits better pharmacokinetic properties, including reduced metabolic clearance and improved plasma protein binding
Enhanced Stability: PT2977 shows greater metabolic stability, making it more suitable for oral once-daily dosing
Similar compounds include:
PT2385: The first-generation HIF-2α inhibitor with variable pharmacokinetics.
MK-3795: Another HIF-2α inhibitor with different pharmacologic properties
PT2977’s unique combination of potency, stability, and pharmacokinetic profile makes it a promising candidate for the treatment of VHL-associated cancers and other conditions involving HIF-2α dysregulation.
Propiedades
Fórmula molecular |
C17H12F3NO4S |
---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
3-[(2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile |
InChI |
InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3 |
Clave InChI |
LOMMPXLFBTZENJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.